molecular formula C5H13ClN2O B1653908 3-(ethylamino)propanamide;hydrochloride CAS No. 2044705-01-1

3-(ethylamino)propanamide;hydrochloride

Cat. No.: B1653908
CAS No.: 2044705-01-1
M. Wt: 152.62
InChI Key: WDCOUOKDACPRTN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Ethylamino)propanamide hydrochloride involves several steps. One common method includes the reaction of ethylamine with acrylonitrile to form 3-(ethylamino)propanenitrile, which is then hydrolyzed to produce 3-(ethylamino)propanamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Ethylamino)propanamide hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-(Ethylamino)propanamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylamino)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-(Ethylamino)propanamide hydrochloride can be compared with other similar compounds, such as:

  • 3-(Methylamino)propanamide hydrochloride
  • 3-(Propylamino)propanamide hydrochloride
  • 3-(Butylamino)propanamide hydrochloride

These compounds share similar chemical structures but differ in the length of the alkyl chain attached to the amino group. The unique properties of 3-(Ethylamino)propanamide hydrochloride, such as its solubility and reactivity, make it distinct and suitable for specific applications .

Properties

IUPAC Name

3-(ethylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c1-2-7-4-3-5(6)8;/h7H,2-4H2,1H3,(H2,6,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCOUOKDACPRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044705-01-1
Record name Propanamide, 3-(ethylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2044705-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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